(1R,3AR,4S,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)octahydro-1H-inden-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3AR,4S,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)octahydro-1H-inden-4-ol typically involves multiple steps, including the formation of the core indane structure, followed by the introduction of the methyl and heptanyl groups. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve hydrogenation, alkylation, and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to reduce double bonds or carbonyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, nucleophiles, and other reactive species.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halogenated compounds, substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,3AR,4S,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)octahydro-1H-inden-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its complex structure may allow it to interact with specific molecular targets in the body.
Industry
In industry, (1R,3AR,4S,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)octahydro-1H-inden-4-ol may be used in the production of fragrances, flavors, or other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R,3AR,4S,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)octahydro-1H-inden-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1R,3AR,4S,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)octahydro-1H-inden-4-one: A ketone derivative with similar structural features.
(1R,3AR,4S,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)octahydro-1H-inden-4-amine: An amine derivative with comparable stereochemistry.
Uniqueness
The uniqueness of (1R,3AR,4S,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)octahydro-1H-inden-4-ol lies in its specific stereochemistry and the presence of both a hydroxyl group and a complex alkyl chain. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C18H34O |
---|---|
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(1R,3aR,4S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C18H34O/c1-13(2)7-5-8-14(3)15-10-11-16-17(19)9-6-12-18(15,16)4/h13-17,19H,5-12H2,1-4H3/t14-,15-,16+,17+,18-/m1/s1 |
InChI Key |
KJWMQESDDWGHHO-DFBDCSAJSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.